molecular formula C15H19N3O6S B13861581 4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one

4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one

Cat. No.: B13861581
M. Wt: 369.4 g/mol
InChI Key: UDOYYWZTUZNMDO-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a nitrophenyl sulfonyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl sulfonyl group is then introduced via a sulfonation reaction, where a nitrophenyl group is reacted with a sulfonyl chloride in the presence of a base. The oxan-4-yl group is added through a nucleophilic substitution reaction, where the piperazine ring is reacted with an oxan-4-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The sulfonyl and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxan-4-yl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The piperazine ring can interact with various receptors and ion channels, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O6S

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C15H19N3O6S/c19-15-11-16(7-8-17(15)12-5-9-24-10-6-12)25(22,23)14-3-1-13(2-4-14)18(20)21/h1-4,12H,5-11H2

InChI Key

UDOYYWZTUZNMDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCN(CC2=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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